molecular formula C16H13ClN2O2 B10829462 2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one

2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B10829462
M. Wt: 300.74 g/mol
InChI Key: XNYBZAGNXXIAKK-UHFFFAOYSA-N
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Description

The compound (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as DK1, is a synthetic analog of curcumin. Curcumin, derived from the rhizomes of Curcuma longa, is known for its broad range of pharmacological activities but suffers from poor bioavailability. DK1 was developed to overcome this limitation and has shown promising results in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

DK1 is synthesized using the Baker–Venkataraman rearrangement method. This method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the desired product. The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to reflux conditions

The product is then purified using recrystallization techniques to obtain DK1 in its pure form .

Industrial Production Methods

While specific industrial production methods for DK1 are not widely documented, the synthesis process can be scaled up using standard organic synthesis equipment. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields of DK1.

Chemical Reactions Analysis

Types of Reactions

DK1 undergoes several types of chemical reactions, including:

    Oxidation: DK1 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert DK1 into different reduced forms.

    Substitution: DK1 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DK1 can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Mechanism of Action

DK1 exerts its effects primarily through the induction of apoptosis via the mitochondria-dependent signaling pathway. It increases the levels of reactive oxygen species (ROS) and decreases the levels of antioxidant glutathione, leading to oxidative stress and cell death. DK1 also upregulates the expression of p53 and p21, which are involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Curcumin: The parent compound from which DK1 is derived.

    Other Curcumin Analogs: Compounds such as (E)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one and (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Uniqueness of DK1

DK1 stands out due to its improved bioavailability and selective cytotoxicity against cancer cells compared to curcumin. Its ability to induce apoptosis through the mitochondria-dependent pathway makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-3-methylquinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2/c1-19-15(10-3-5-11(17)6-4-10)18-14-9-12(21-2)7-8-13(14)16(19)20/h3-9H,1-2H3

InChI Key

XNYBZAGNXXIAKK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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